molecular formula C4H4BrNS B166336 2-(Bromomethyl)thiazole CAS No. 131654-56-3

2-(Bromomethyl)thiazole

Cat. No. B166336
M. Wt: 178.05 g/mol
InChI Key: VMJOGHYLJSXTDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)thiazole is a chemical compound with the formula C3H2BrNS. It has a molecular weight of 164.024 . The compound is also known by its IUPAC name, 2-bromo-1,3-thiazole .


Synthesis Analysis

The synthesis of 2-(Bromomethyl)thiazole and its derivatives has been explored in several studies . For instance, one study discussed the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . Another study reported a common synthetic protocol for the synthesis of thiazoles and thiazolines . A specific procedure for the synthesis of 5-Bromo-2-bromomethyl-4-(4-methoxy-phenyl)-thiazole was also found.


Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)thiazole was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

Thiazole, the core structure of 2-(Bromomethyl)thiazole, is known to participate in various chemical reactions. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Physical And Chemical Properties Analysis

2-(Bromomethyl)thiazole has a molecular weight of 164.024 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Pharmaceuticals and Biologically Active Agents

    • Thiazole derivatives have been used in the development of various drugs and biologically active agents .
    • They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • For example, they appear in the bacitracin, penicillin antibiotics, and various synthetic drugs such as short-acting sulfa drug sulfathiazole .
  • Agrochemicals

    • Thiazole derivatives have broad applications in different fields, such as agrochemicals .
  • Industrial and Photographic Sensitizers

    • Thiazole derivatives are used in industrial and photographic sensitizers .
  • Antibacterial Activity

    • Thiazole derivatives, including “2-(Bromomethyl)thiazole”, have shown significant antibacterial activity against various bacteria and pathogens .
    • They have been used in the development of new effective antimicrobial drug agents, which can reduce the bacterial mortality rate .
    • For example, a series of new (2-aminothiazol-4-yl) methyl ester derivatives showed prominent antibacterial activities as compared to the reference drug .
  • Antioxidant, Analgesic, and Anti-inflammatory Activities

    • Thiazole derivatives have been found to have antioxidant, analgesic, and anti-inflammatory activities .
    • They have been used in the development of various drugs and biologically active agents .
  • Antitumor or Cytotoxic Drug Molecules

    • Thiazole derivatives have been used in the development of antitumor or cytotoxic drug molecules .
    • They have been observed over the years to have several biological activities such as antitumor and cytotoxic activity .
  • Anticonvulsant Activity

    • Thiazole derivatives have been found to have anticonvulsant activity .
    • They have been used in the development of various drugs and biologically active agents .
  • Antischizophrenia Activity

    • Thiazole derivatives have been found to have antischizophrenia activity .
    • They have been used in the development of various drugs and biologically active agents .
  • Anti-HIV Activity

    • Thiazole derivatives have been found to have anti-HIV activity .
    • They have been used in the development of various drugs and biologically active agents .
  • Hypnotics Activity

    • Thiazole derivatives have been found to have hypnotics activity .
    • They have been used in the development of various drugs and biologically active agents .
  • Antiallergic Activity

    • Thiazole derivatives have been found to have antiallergic activity .
    • They have been used in the development of various drugs and biologically active agents .
  • Fibrinogen Receptor Antagonist Activity with Antithrombotic Activity

    • Thiazole derivatives have been found to have fibrinogen receptor antagonist activity with antithrombotic activity .
    • They have been used in the development of various drugs and biologically active agents .

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromo-4-(bromomethyl)thiazole, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Thiazole, a core structure in 2-(Bromomethyl)thiazole, has been an important heterocycle in the world of chemistry for many decades . It is a significant platform in a number of medicinally relevant molecules . Therefore, the future directions of 2-(Bromomethyl)thiazole could involve further exploration of its medicinal properties and applications.

properties

IUPAC Name

2-(bromomethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJOGHYLJSXTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568380
Record name 2-(Bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)thiazole

CAS RN

131654-56-3
Record name 2-(Bromomethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Bromomethyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)thiazole
Reactant of Route 3
2-(Bromomethyl)thiazole
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)thiazole
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)thiazole
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)thiazole

Citations

For This Compound
15
Citations
M Le Fur, M Beyler, N Le Poul, LMP Lima… - Dalton …, 2016 - pubs.rsc.org
A tacn based ligand bearing two methylthiazolyl arms (no2th) was synthesized with the aim to find ligands forming very stable and inert complexes with Cu(II) and Cu(I) in aqueous …
Number of citations: 35 pubs.rsc.org
JJ Gruskos, G Zhang, D Buccella - Journal of the American …, 2016 - ACS Publications
The study of intracellular metal ion compartmentalization and trafficking involved in cellular processes demands sensors with controllable localization for the measurement of organelle-…
Number of citations: 58 pubs.acs.org
X Xu, M Fan, J Qi, L Yao - Chemical Biology & Drug Design, 2021 - Wiley Online Library
Pretubulysin, a biosynthetic precursor of the tubulysins, shows potent biological activity in a variety of tumor cell lines. Although there are several total synthesis routes to tubulysin and …
Number of citations: 3 onlinelibrary.wiley.com
M Atobe, K Naganuma, M Kawanishi, T Hayashi… - Bioorganic & Medicinal …, 2018 - Elsevier
We describe a medicinal chemistry approach to the discovery of a novel EP 1 antagonist exhibiting high potency and good pharmacokinetics. Our starting point is 1, an EP 1 receptor …
Number of citations: 4 www.sciencedirect.com
S Conroy, ND Kindon, J Glenn… - Journal of medicinal …, 2018 - ACS Publications
The human P2Y 2 receptor (hP2Y 2 R) is a G-protein-coupled receptor that shows promise as a therapeutic target for many important conditions, including for antimetastatic cancer and …
Number of citations: 23 pubs.acs.org
A Rodriguez-Rodriguez, Z Halime, LMP Lima… - Inorganic …, 2016 - ACS Publications
Aiming to develop new copper chelates for application in nuclear medicine we report two new chelators, te1th and te2th, based on a cyclam backbone mono-N- or di-N 1 ,N 8 -…
Number of citations: 17 pubs.acs.org
A Guillou, LMP Lima, D Esteban-Gómez… - Dalton …, 2019 - pubs.rsc.org
Three tacn (1,4,7-triazacyclononane)-based ligands substituted by methylthiazolylcarboxylate (tha) and/or methylthiazolyl (th) arms have been examined for copper complexation with …
Number of citations: 9 pubs.rsc.org
G Zhang, D Jacquemin, D Buccella - The Journal of Physical …, 2017 - ACS Publications
In this joint theoretical and experimental work, we investigate the properties of Mag-fura-2 and seven structurally related fluorescent sensors designed for the ratiometric detection of Mg …
Number of citations: 9 pubs.acs.org
A Guillou, LMP Lima, D Esteban-Gomez… - Inorganic …, 2019 - ACS Publications
We present here the synthesis of two new bifunctionalized azachelators, no2th-EtBzNCS and Hno2th1tha, as bioconjugable analogues of two previously described di- and …
Number of citations: 20 pubs.acs.org
T Eck, ML de Souza, RR Yadav Bheemanaboina… - bioRxiv, 2021 - biorxiv.org
… 2-bromomethyl thiazole (10 mg, 0.0552 mmol, 1.2 equiv) was added at room temperature and the reaction stirred for six hours when TLC showed consumption of B. The reaction was …
Number of citations: 2 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.